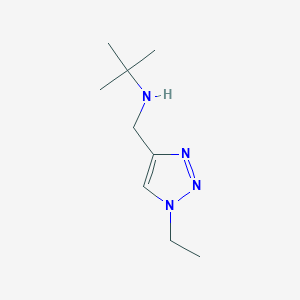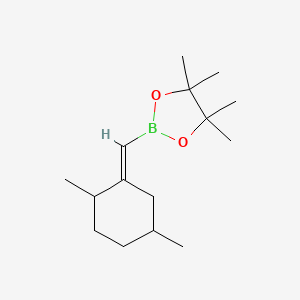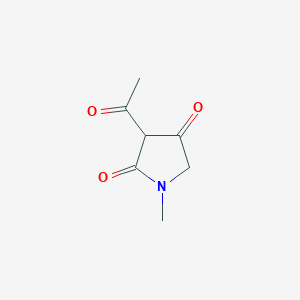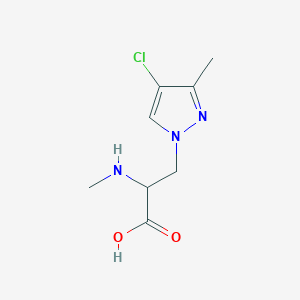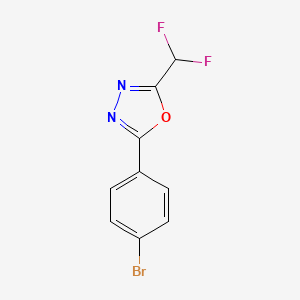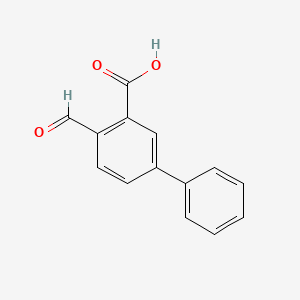
4-Formylbiphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylbiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of aromatic carboxylic acidsThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylbiphenyl-3-carboxylic acid typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions and yields the desired formylated product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 4-Carboxybiphenyl-3-carboxylic acid.
Reduction: 4-Hydroxymethylbiphenyl-3-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Formylbiphenyl-3-carboxylic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Nanotechnology: Acts as a surface modifier to promote the dispersion of metallic nanoparticles or carbon nanostructures.
Biochemical Research: Serves as a fluorescent probe for sensing and imaging biomolecules like proteins, DNA, and RNA.
Pharmaceutical Research: Utilized in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Formylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biochemical applications, it can act as a fluorescent probe by binding to target biomolecules and emitting fluorescence. This interaction provides valuable information about the presence, location, and behavior of the target biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Formylbiphenyl-4-carboxylic acid: Similar structure but with the formyl group at a different position.
3-Aldehydosalicylic Acid: Used in the synthesis of Schiff base ligands.
4-(Furan-2-yl)benzoic acid: Investigated as potential inhibitors of xanthine oxidase.
Uniqueness
4-Formylbiphenyl-3-carboxylic acid is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a versatile building block in organic synthesis and its use as a fluorescent probe in biochemical research highlight its distinctiveness.
Eigenschaften
Molekularformel |
C14H10O3 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-formyl-5-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-12-7-6-11(8-13(12)14(16)17)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChI-Schlüssel |
HVWSVVCLWMOMPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride](/img/structure/B13632069.png)


